1-{6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane 1-{6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane
Brand Name: Vulcanchem
CAS No.: 898434-86-1
VCID: VC7391223
InChI: InChI=1S/C21H26N6O3/c28-21(17-6-5-7-18(16-17)27(29)30)26-14-12-25(13-15-26)20-9-8-19(22-23-20)24-10-3-1-2-4-11-24/h5-9,16H,1-4,10-15H2
SMILES: C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Molecular Formula: C21H26N6O3
Molecular Weight: 410.478

1-{6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane

CAS No.: 898434-86-1

Cat. No.: VC7391223

Molecular Formula: C21H26N6O3

Molecular Weight: 410.478

* For research use only. Not for human or veterinary use.

1-{6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane - 898434-86-1

Specification

CAS No. 898434-86-1
Molecular Formula C21H26N6O3
Molecular Weight 410.478
IUPAC Name [4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3-nitrophenyl)methanone
Standard InChI InChI=1S/C21H26N6O3/c28-21(17-6-5-7-18(16-17)27(29)30)26-14-12-25(13-15-26)20-9-8-19(22-23-20)24-10-3-1-2-4-11-24/h5-9,16H,1-4,10-15H2
Standard InChI Key JZLMFQLRCMSSSB-UHFFFAOYSA-N
SMILES C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Introduction

Chemical Architecture and Physicochemical Properties

Molecular Structure and Key Features

The IUPAC name, [4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3-nitrophenyl)methanone, delineates its three primary components:

  • Pyridazine core: A six-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2.

  • Piperazine ring: A six-membered diamine ring linked to the pyridazine core via a carbon-nitrogen bond.

  • 3-Nitrobenzoyl group: A benzoyl substituent with a nitro group at the meta position, attached to the piperazine ring.

  • Azepane moiety: A seven-membered saturated ring with one nitrogen atom, connected to the pyridazine core.

The SMILES notation C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]\text{C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]} provides a simplified representation of this topology.

Table 1: Fundamental Chemical Properties

PropertyValue
CAS No.898434-86-1
Molecular FormulaC21H26N6O3\text{C}_{21}\text{H}_{26}\text{N}_6\text{O}_3
Molecular Weight410.478 g/mol
IUPAC Name[4-[6-(Azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3-nitrophenyl)methanone
SMILESC1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)N+[O-]
InChIKeyJZLMFQLRCMSSSB-UHFFFAOYSA-N
SolubilityNot available

The nitro group at the benzoyl moiety introduces strong electron-withdrawing effects, potentially influencing reactivity and binding interactions. The azepane ring contributes conformational flexibility, which may enhance binding to biological targets with hydrophobic pockets.

Synthetic Strategies and Reaction Pathways

Retrosynthetic Analysis

The synthesis of 1-{6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane likely involves sequential assembly of its components:

  • Pyridazine-piperazine linkage: A nucleophilic aromatic substitution (SNAr) reaction between a halogenated pyridazine derivative and piperazine.

  • Nitrobenzoyl incorporation: Acylation of the piperazine nitrogen using 3-nitrobenzoyl chloride.

  • Azepane functionalization: Alkylation or coupling reactions to introduce the azepane ring.

Key Intermediate: tert-Butyl Piperazine-1-carboxylate

Compounds like tert-butyl piperazine-1-carboxylate (CAS No. 57260-71-6) are critical intermediates in piperazine functionalization. This reagent enables selective protection of the piperazine nitrogen during multi-step syntheses .

Compound ClassTarget PathwayIC50/EC50 (μM)Reference
Pyridazine derivativesDopamine D2 receptor0.12–2.3
Nitrobenzoyl compoundsBacterial membrane disruption4.7–15.8
Azepane-containing agentsSerotonin reuptake inhibition0.8–5.6

Research Gaps and Future Directions

Synthetic Optimization

Current protocols for analogous compounds rely on multi-step reactions with moderate yields. Click chemistry and flow chemistry techniques could improve efficiency and scalability.

Target Validation

In vitro profiling against dopamine receptors (D1–D5) and bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) is essential to validate hypothesized mechanisms.

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